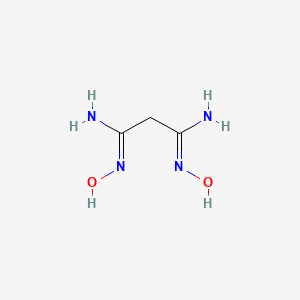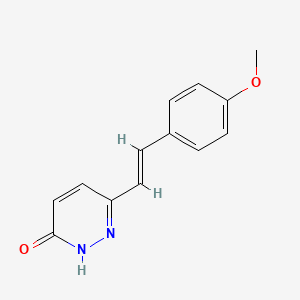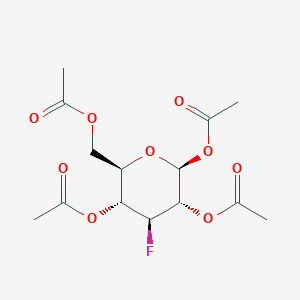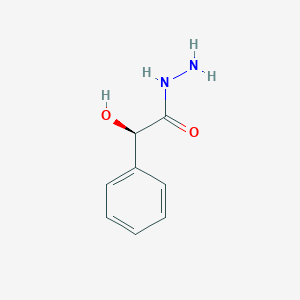
n'1,n'3-Dihydroxypropanediimidamide
Übersicht
Beschreibung
N'1,n'3-Dihydroxypropanediimidamide, also known as DPI, is a chemical compound that has been widely used in scientific research due to its unique properties. DPI is a diamide derivative of malonic acid and has been found to possess numerous biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Inhibition of DNA Synthesis
n'1,n'3-Dihydroxypropanediimidamide has been studied in the context of inhibiting DNA synthesis. It shows potency in halting the incorporation of thymidine into DNA in HeLa cells, which suggests its potential application in cancer research. This inhibition does not significantly impair RNA or protein synthesis, highlighting its specific action on DNA synthesis (Young et al., 1967).
Pharmacokinetics and Metabolism Studies
Research has also focused on the metabolism and pharmacokinetics of related compounds, providing insights into how this compound could be processed in the body. This includes studying the enzymatic transformations it undergoes and its excretion pathways, which are crucial for understanding its behavior in clinical settings (Diao et al., 2013).
Oxidative DNA and RNA Damage
The compound's role in causing oxidative damage to DNA and RNA has been a subject of investigation. This research is particularly relevant in understanding its potential carcinogenic properties and mechanisms of action, as seen in studies with related chemicals (Fiala et al., 1989).
Complex Formation and Spectral Characterization
This compound has been synthesized and studied for its ability to form complexes with various metal ions. The spectral characterization of these complexes provides insights into its potential applications in biochemistry and pharmaceutical science (Canpolat et al., 2004).
Enzymatic Modification and Antibiotic Resistance
Its role in the enzymatic modification of antibiotics and the development of drug resistance has been studied. This is significant for understanding how it can affect the efficacy of antibiotic treatments and the mechanisms of resistance (Davies & O'Connor, 1978).
Intracellular Delivery of Encapsulated Nucleic Acids
The compound has been examined for its potential in facilitating the intracellular delivery of nucleic acids, which is a critical area in gene therapy and molecular medicine. Understanding its influence on cellular uptake and gene silencing efficiency is key for developing effective delivery systems (Heyes et al., 2005).
Single Subject Research Design
The compound has been discussed in the context of single-subject research designs, which are important for personalized medicine. This approach allows for the assessment of its effects on an individual basis, enhancing our understanding of its potential in personalized therapeutic applications (de Groot et al., 2017).
Electrochemical Aptasensor Development
This compound has been utilized in the development of electrochemical aptasensors for tumor marker detection. This application is crucial in the field of oncology for the early detection and monitoring of cancer (Farzin et al., 2017).
Fluorescent Probe Development
The compound has been explored for its role in the synthesis of fluorescent probes. These probes are used in various biomedical applications, including cell imaging and biosensing, demonstrating its versatility in scientific research (Gong et al., 2015).
Synthesis and Biological Activities
Its synthesis and biological activities have been a focal point of study, particularly in examining its effects on cancer cells. Understanding the relationship between its structure and biological activity is vital for developing new therapeutic agents (Ohkubo et al., 1999).
Wirkmechanismus
Zukünftige Richtungen
N’1,N’3-Dihydroxypropanediimidamide and similar compounds have potential for future research, particularly in the field of antiviral drug development . Their wide antiviral effect against SARS-CoV-2 variants of concern suggests they may be of future use as a treatment for patients infected with circulating SARS-CoV-2 variants .
Eigenschaften
IUPAC Name |
1-N',3-N'-dihydroxypropanediimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2/c4-2(6-8)1-3(5)7-9/h8-9H,1H2,(H2,4,6)(H2,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZCEMAXQGZEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)N)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=N/O)/N)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949221 | |
| Record name | N~1~,N~3~-Dihydroxypropanediimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26365-00-4 | |
| Record name | N~1~,N~3~-Dihydroxypropanediimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6-Chloropyridazin-3-yl)(methyl)amino]methanenitrile](/img/structure/B3043281.png)









![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one](/img/structure/B3043297.png)


